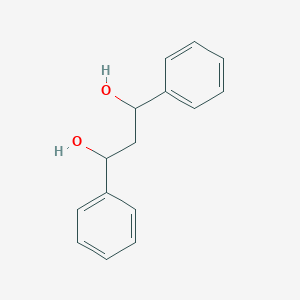

1,3-Diphenyl-1,3-propanediol

Vue d'ensemble

Description

1,3-Diphenyl-1,3-propanediol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da .

Molecular Structure Analysis

The molecular structure of 1,3-Diphenyl-1,3-propanediol consists of 15 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The compound has a complexity of 183 and a topological polar surface area of 40.5 Ų .Chemical Reactions Analysis

The compound 2,2-diphenyl-1,3-propanediol (22D13P) was found to be very useful in the development of anti-breast cancer . The FT-IR, 13C and 1H-NMR spectra of 22D13P molecule were recorded theoretically as well as compared with experimental results . The fundamental vibrational modes were assigned based on potential energy distribution (PED)% analysis .Physical And Chemical Properties Analysis

1,3-Diphenyl-1,3-propanediol has a molecular weight of 228.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . Its exact mass is 228.115029749 g/mol and its monoisotopic mass is 228.115029749 g/mol .Applications De Recherche Scientifique

Material Science: Heat Stabilizers

1,3-Diphenylpropane-1,3-diol: is utilized in material science as a heat stabilizer. Its structural properties allow it to absorb and dissipate heat, which prevents degradation of materials when exposed to high temperatures. This application is particularly relevant in the development of polymers and plastics that require enhanced thermal stability during processing and usage .

Pharmaceutical Intermediates

In the pharmaceutical industry, 1,3-diphenylpropane-1,3-diol serves as an intermediate for the synthesis of various drugs. Its chemical structure is leveraged to create compounds that are further modified to produce active pharmaceutical ingredients (APIs) with desired therapeutic effects .

Organic Synthesis

This compound is also significant in organic synthesis, where it is used to construct complex organic molecules. Its diol functional groups make it a versatile building block for creating a wide range of chemical entities, which can be used in further chemical reactions and syntheses .

Perfumery

1,3-Diphenylpropane-1,3-diol: finds an application in the field of perfumery. Its ability to impart a particular scent or modify existing fragrances makes it valuable in the formulation of perfumes and other scented products .

Antitumor Research

Research has indicated that 1,3-Diphenylpropane-1,3-diol exhibits properties that may inhibit tumorigenesis. It has been studied for its potential use in preventing or treating various forms of cancer, including mammary tumors, lymphomas, and leukemias in animal models .

Chemical Analysis and Testing

Due to its well-defined physical and chemical properties, such as melting point and solubility, 1,3-diphenylpropane-1,3-diol is used as a reference compound in chemical analysis and testing. It helps in calibrating instruments and validating analytical methods in research laboratories .

Orientations Futures

Currently, biobased 1,3-PDO is commercially synthesized via fermentation of D-glucose based on corn using a genetically engineered E. coli . It is promising to produce 1,3-PDO from biomass-derived glycerol using a bacterial fermentation process . This method of production is more advantageous environmentally and economically than chemical synthesis .

Mécanisme D'action

Target of Action

1,3-Diphenylpropane-1,3-diol, also known as 1,3-Diphenyl-1,3-propanediol, is a synthetic compound that has been studied for its potential biological activity . .

Mode of Action

The compound has been reported to exhibit free radical scavenging properties and possible antioxidant activity . It has been studied for its one-electron oxidation with various radicals such as CCl3O2•, N3•, and •OH in homogeneous aqueous solution . All these radicals reacted with the compound under ambient conditions at almost diffusion-controlled rates, producing transient species .

Biochemical Pathways

The compound’s interaction with radicals leads to the formation of a stable product with a broad absorption band starting from 400 nm and cut off at 230 nm . This suggests that the compound may affect biochemical pathways related to oxidative stress and free radical scavenging.

Result of Action

In a biological system, 1,3-Diphenylpropane-1,3-diol showed significant inhibitory activity against Fe2±mediated lipid peroxidation . This suggests that the compound may have potential protective effects against oxidative damage at the molecular and cellular levels.

Propriétés

IUPAC Name |

1,3-diphenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXJXGIYFQFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970030 | |

| Record name | 1,3-Diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-1,3-propanediol | |

CAS RN |

5471-97-6 | |

| Record name | 1,3-Diphenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002639235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different methods for synthesizing 1,3-Diphenylpropane-1,3-diol?

A1: 1,3-Diphenylpropane-1,3-diol can be synthesized through various methods, including:

- Catalytic hydrogenation: This method utilizes catalysts like palladium or Raney nickel to open the epoxide ring of benzalacetophenone oxide. Depending on the catalyst and conditions, this can yield either the 1,2-diol or a mixture of 1,2- and 1,3-diol isomers. []

- Microbial resolution: Exposing the diacetate derivative of 1,3-Diphenylpropane-1,3-diol to the fungus Trichoderma viride enables selective hydrolysis, leading to enantioenriched forms of the diol. []

- Asymmetric synthesis: This approach employs chiral reagents or catalysts to directly synthesize enantiomerically pure (1R,3R)-(+)- and (1S,3S)-(-)-1,3-diphenylpropane-1,3-diols. [, ]

Q2: What is the significance of the diastereomers of 1,3-Diphenylpropane-1,3-diol?

A2: 1,3-Diphenylpropane-1,3-diol exists as two diastereomers: meso and dl. These isomers exhibit distinct physical and chemical properties. The meso form is achiral due to an internal plane of symmetry, while the dl form exists as a pair of enantiomers (mirror images that are non-superimposable). [, ] The existence of these isomers is crucial for applications requiring specific stereochemistry, such as asymmetric synthesis and drug development.

Q3: Are there any natural sources for 1,3-Diphenylpropane-1,3-diol?

A3: Yes, the meso form of 1,3-Diphenylpropane-1,3-diol has been isolated from the soft coral species Nephthea sp. [] This discovery highlights the potential of natural products as sources for this compound and its derivatives.

Q4: How can the enantiomeric purity of 1,3-Diphenylpropane-1,3-diol be determined?

A4: Several methods can be employed to determine the enantiomeric purity of 1,3-Diphenylpropane-1,3-diol, including:

- Circular dichroism (CD) spectroscopy: CD spectroscopy exploits the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique can be used to assign absolute configurations and assess enantiomeric purity. []

Q5: What are the potential applications of 1,3-Diphenylpropane-1,3-diol?

A5: Due to its chiral nature and the possibility to obtain it in enantiomerically pure forms, 1,3-Diphenylpropane-1,3-diol holds potential as:

- A chiral building block: It can be employed in the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. []

- A model compound: Its well-defined structure and availability of different stereoisomers make it useful for studying stereochemical concepts in organic chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)